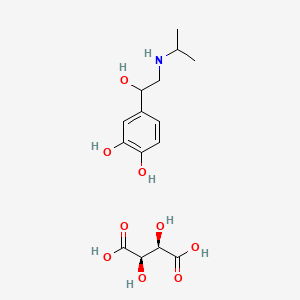

Isoproterenol bitartrate

Description

Properties

CAS No. |

59-60-9 |

|---|---|

Molecular Formula |

C15H23NO9 |

Molecular Weight |

361.34 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

LBOPECYONBDFEM-LREBCSMRSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

59-60-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isolevin isoproterenol bitartrate |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Mechanism of Isoproterenol-Induced Cardiac Hypertrophy: A Technical Guide

Executive Summary

This technical guide delineates the molecular landscape and experimental protocols for the Isoproterenol (ISO)-induced cardiac hypertrophy model. Designed for researchers in cardiovascular pharmacology and drug discovery, this document moves beyond basic methodology to explore the causal signaling networks—specifically the divergence between adaptive and maladaptive

Part 1: The Molecular Core

The Signaling Landscape

Isoproterenol is a non-selective

Key Mechanistic Nodes:

-

Canonical

-AR/cAMP/PKA Axis:-

ISO binds

-ARs, activating -

Adenylyl Cyclase (AC) converts ATP to cAMP, activating Protein Kinase A (PKA).

-

Hypertrophic Switch: PKA phosphorylates L-type

channels (LTCC) and Ryanodine Receptors (RyR2), causing cytosolic

-

-

Calcium-Dependent Transcription (The "Decoder"):

-

Sustained

activates Calcineurin , which dephosphorylates NFAT , allowing nuclear translocation and transcription of hypertrophic genes (Nppa, Nppb). -

Simultaneously,

/Calmodulin activates CaMKII

-

-

MAPK Integration:

-

-ARs transactivate EGFR or signal via

-

Expert Insight: A critical, often overlooked mechanism is the autophosphorylation of ERK at Thr188 , which facilitates its nuclear accumulation and induction of hypertrophy, distinct from its canonical TEY phosphorylation.

-

-ARs transactivate EGFR or signal via

-

Mitochondrial Dysfunction & ROS:

-

ISO stimulates NADPH oxidase (NOX4) and mitochondrial ROS production.

-

ROS inhibits phosphatases, sustaining kinase activation (MAPKs), and triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), linking hypertrophy to cell death and fibrosis.

-

Pathway Visualization

The following diagram illustrates the signal transduction from receptor binding to nuclear transcription.

Figure 1: Molecular signaling cascade of ISO-induced cardiac hypertrophy, highlighting Calcium-Calcineurin-NFAT and ROS-MAPK axes.

Part 2: Strategic Experimental Framework

In Vivo Protocol: Chronic Infusion Model (Mouse)

Objective: Reproduce stable, pathological hypertrophy with minimal mortality. Rationale: While daily injections create "peaks and troughs" of drug exposure (mimicking intermittent stress), osmotic minipumps provide continuous adrenergic stimulation, better mimicking the neurohumoral drive of chronic heart failure.

Protocol Specifications

| Parameter | Specification | Causality / Note |

| Species/Strain | C57BL/6J Male mice (8-10 weeks) | Males are more susceptible to hypertrophy; C57BL/6 is the standard background for transgenics. |

| Delivery Method | Osmotic Minipump (Alzet Model 1002 or 2002) | Ensures constant plasma concentration; avoids tachycardia spikes associated with bolus injection. |

| Dosage | 30 mg/kg/day | Validated dose to induce ~30-40% increase in HW/BW ratio without excessive mortality (>80% survival). |

| Vehicle | Sterile 0.9% Saline + 0.002% Ascorbic Acid | Ascorbic acid prevents oxidation of Isoproterenol (which turns pink/brown when oxidized). |

| Duration | 14 Days | Sufficient for robust hypertrophy and early fibrosis. |

Step-by-Step Workflow

-

Preparation: Dissolve Isoproterenol HCl in vehicle. Calculate concentration:

, where -

Priming: Incubate filled pumps in sterile saline at 37°C for 4-12 hours (critical for immediate delivery).

-

Implantation:

-

Anesthetize mouse (Isoflurane 2%).

-

Make a mid-scapular incision.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert pump (flow moderator first).

-

Close with wound clips.

-

-

Monitoring: Weigh mice every 48 hours. A sharp drop in weight (>10%) indicates toxicity or heart failure onset.

In Vitro Protocol: Cardiomyocyte Hypertrophy

Objective: Dissect signaling mechanisms in a controlled environment.

Protocol Specifications

| Parameter | Specification | Causality / Note |

| Cell Model | NRCM (Neonatal Rat Cardiomyocytes) or AC16 | NRCMs are the gold standard for hypertrophy (they do not divide but grow in size). |

| Starvation | Serum-free medium for 24h prior to treatment | Synchronizes cell cycle and eliminates growth factors present in serum (e.g., Insulin, IGF). |

| Dosage | 10 | Saturating dose for |

| Antioxidant | 100 | Essential in media to prevent ISO auto-oxidation. |

| Duration | 24 - 48 Hours | 24h for mRNA markers; 48h for protein synthesis and surface area measurement. |

Part 3: Validation & Analysis

The "Self-Validating" Matrix

A robust experiment must show consistency across multiple biological scales. Use this matrix to validate your model.

| Level | Marker | Expected Change (ISO vs. Control) | Validation Threshold |

| Morphometric | HW/BW Ratio | Increase 25% - 40% | p < 0.05 |

| Histological | Cardiomyocyte Cross-Sectional Area (WGA stain) | Increase > 30% | p < 0.01 |

| Transcriptional | Nppa (ANP), Nppb (BNP) | Increase 5-10 fold | p < 0.01 |

| Transcriptional | Myh7 ( | Significant Increase (Isoform switch) | p < 0.05 |

| Functional | Fractional Shortening (Echocardiography) | Increase (early/compensated) or Decrease (late/decompensated) | Context dependent |

| Signaling | p-ERK1/2, p-CaMKII | Elevated at 15-60 min post-infusion | Western Blot confirmation |

Experimental Workflow Diagram

This diagram outlines the logical flow from induction to data acquisition.

Figure 2: Strategic workflow for the in vivo assessment of cardiac hypertrophy.

Part 4: Troubleshooting & Expert Insights

Common Pitfalls

-

Oxidation of Isoproterenol:

-

High Mortality (>20%):

-

Cause: Strain sensitivity or accidental bolus during pump filling.

-

Fix: Reduce dose to 10-15 mg/kg/day. Ensure pump is not "over-primed" or squeezed during insertion.

-

-

Lack of Hypertrophy:

-

Cause: Pump failure or degradation of drug.

-

Fix: Explant pump at endpoint and weigh it to verify delivery. Validate drug activity by checking heart rate (should be elevated >500 bpm).

-

The "Fibrosis" Variable

While 14 days of ISO induces robust hypertrophy, fibrosis is dose-dependent.

-

Pure Hypertrophy: ~10-15 mg/kg/day.

-

Hypertrophy + Fibrosis: 30-60 mg/kg/day.

-

Note: If studying anti-fibrotic drugs, the higher dose range is mandatory to establish a baseline fibrotic area >5%.

References

-

Oudit, G. Y., et al. (2003).[9] "The role of phosphoinositide 3-kinase and PTEN in cardiovascular physiology and disease." Journal of Molecular and Cellular Cardiology.

-

Zhang, S. J., et al. (2014). "CaMKII signaling in cardiac hypertrophy and heart failure." Journal of Clinical Investigation.

-

Grimm, M., et al. (2015). "Molecular mechanisms of isoproterenol-induced cardiac hypertrophy." Frontiers in Pharmacology.

-

Lorenz, K., et al. (2009). "Heterotrimeric G proteins and their effectors in the cardiovascular system." Physiological Reviews.

-

Wang, Y., et al. (2019). "Mitochondrial dysfunction and oxidative stress in heart disease."[7][13] Nature Reviews Cardiology.

-

Osadchii, O. E. (2007). "Mechanisms of cardiac hypertrophy." Vascular Health and Risk Management.

Sources

- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]

- 10. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy | MDPI [mdpi.com]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. isoproterenol-induced cardiac hypertrophy: Topics by Science.gov [science.gov]

- 13. Frontiers | Hydrogen (H2) Inhibits Isoproterenol-Induced Cardiac Hypertrophy via Antioxidative Pathways [frontiersin.org]

Technical Guide: Isoproterenol Bitartrate Beta-Adrenergic Receptor Selectivity Profile

Executive Summary

Isoproterenol Bitartrate (Isoprenaline) serves as the foundational reference agonist in adrenergic pharmacology. Unlike endogenous catecholamines (epinephrine/norepinephrine), isoproterenol is a synthetic isopropyl-analogue designed to lack

This guide details the pharmacological selectivity profile of isoproterenol across human

Pharmacological Selectivity Profile[1][2][3][4][5][6][7][8]

Isoproterenol is classically defined as a non-selective

Quantitative Binding & Potency Data

The following data represents consensus values derived from human recombinant receptors expressed in CHO cells (Baker, 2010). Note that absolute values may shift based on expression levels (receptor reserve), but the rank order of selectivity remains constant.

| Receptor Subtype | Binding Affinity ( | Binding Constant ( | Functional Potency ( | Selectivity Ratio (vs |

| 5.90 – 6.50 | ~220 nM | 8.5 – 9.0 | 1 : 1 (Equipotent) | |

| 6.00 – 6.60 | ~460 nM | 8.3 – 8.8 | Reference | |

| 4.80 – 5.20 | ~1600 nM | 5.5 – 6.5 | >100-fold lower |

Key Insight: While binding affinity (

The -AR Distinction

Isoproterenol is a weak partial agonist at the

Mechanism of Action & Signaling Pathways[9]

Isoproterenol binding induces a conformational change in the Transmembrane 5 and 6 (TM5/TM6) domains of the receptor, facilitating the exchange of GDP for GTP on the

Canonical and Non-Canonical Signaling

-

G-Protein Phase (Rapid): Activation of Adenylyl Cyclase (AC)

cAMP generation -

-Arrestin Phase (Desensitization/Internalization): GRK-mediated phosphorylation recruits

Figure 1: Dual signaling pathway of Isoproterenol. The primary Gs-cAMP pathway (center) drives acute response, while the GRK/Arrestin pathway (right) drives desensitization and secondary signaling.

Experimental Best Practices: Handling & Stability

Critical Failure Point: Isoproterenol is a catecholamine and is highly susceptible to oxidation.[1] Oxidized isoproterenol turns pink (formation of adrenochrome) and loses potency, invalidating experimental data.

Bitartrate Salt Specifics

-

Molecular Weight: 343.29 g/mol (Bitartrate salt) vs. 247.72 g/mol (HCl salt). Ensure your molarity calculations account for the specific salt form.

-

Solubility: Highly soluble in water (~50 mg/mL).[2]

Anti-Oxidation Protocol (Mandatory)

Do not dissolve Isoproterenol in neutral water or DMSO without antioxidants for long-term storage.

-

Vehicle: Prepare a 1 mM Ascorbic Acid solution in distilled water.

-

Stock Preparation: Dissolve this compound in the ascorbic acid vehicle to create a 10 mM stock.

-

Storage: Aliquot immediately into light-protected (amber) tubes. Flash freeze in liquid nitrogen. Store at -80°C.

-

Usage: Thaw once. Discard unused portion. Never use a solution that has turned pink.

Assay Protocols

Competition Binding Assay (Radioligand)

To determine affinity (

-

Receptor Source: CHO or HEK293 membranes overexpressing human

or -

Radioligand:

I-Cyanopindolol (High affinity antagonist, -

Non-Specific Binding (NSB): Defined by 10

M Propranolol.

Workflow:

Figure 2: Competition Binding Workflow. Isoproterenol displaces the radioligand in a concentration-dependent manner.

Functional cAMP Assay (GloSensor/FRET)

To determine potency (

-

Cell Seeding: Seed

-AR expressing cells in 384-well white plates. -

Equilibration: Incubate with cAMP biosensor substrate (e.g., GloSensor reagent) for 2 hours.

-

Stimulation: Add Isoproterenol (10-point serial dilution, starting at 1

M). -

Detection: Measure luminescence/FRET immediately (kinetic mode) or at 15 min (endpoint).

-

Analysis: Fit data to a 3-parameter sigmoidal dose-response curve.

References

-

Baker, J. G. (2010). The selectivity of

-adrenoceptor agonists at human -

IUPHAR/BPS Guide to Pharmacology. (2024). Isoprenaline Ligand Page.

-

PubChem. (2024). This compound Compound Summary.

-

Hoffmann, C., et al. (2004).

-adrenergic receptor subtypes—characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 369, 151–159.[3]

Sources

- 1. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]

- 2. β-adrenoceptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. isoprenaline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Signaling Pathways in Isoproterenol-Mediated Cardiac Fibrosis

Executive Summary

Isoproterenol (ISO), a non-selective

This guide dissects the molecular architecture of ISO-mediated fibrosis, moving beyond simple receptor agonism to the complex downstream cross-talk between TGF-

Mechanistic Foundations: The Signaling Network

The transition from

The Initiating Event: -AR Overstimulation & Oxidative Stress

-

Receptor Kinetics: ISO stimulates

and -

Ca

Overload: Chronic PKA activation hyper-phosphorylates L-type Ca -

ROS Generation: The auto-oxidation of high-dose catecholamines and mitochondrial stress generates Reactive Oxygen Species (ROS). ROS acts as a critical second messenger, activating NF-

B (inflammation) and MMPs (matrix remodeling).

The Master Regulator: TGF- /Smad Axis

ISO creates a microenvironment that upregulates Transforming Growth Factor-

-

Canonical Pathway: TGF-

1 binds to T -

Non-Canonical Crosstalk: ISO-induced ROS prevents the degradation of Smad proteins, amplifying the fibrotic signal.

The Inflammatory Bridge: NLRP3 Inflammasome

Recent evidence identifies the NLRP3 inflammasome as a vital bridge between cardiomyocyte injury and fibroblast activation.

-

Mechanism: ROS and DAMPs (released from necrotic myocytes) prime and activate NLRP3.

-

Output: Cleavage of pro-Caspase-1 to active Caspase-1, releasing IL-1

and IL-18, which further stimulate fibroblast proliferation.

Pathway Visualization

The following diagram illustrates the signal transduction network from surface receptor to nuclear transcription.

Figure 1: Signal transduction network linking

Experimental Framework: Validated Protocols

Scientific integrity relies on selecting the correct model phenotype. ISO induces two distinct phenotypes based on administration:

-

Acute Necrotic Model: High dose bolus (rapid necrosis

reparative scar). -

Chronic Maladaptive Model: Continuous infusion (hypertrophy

diffuse interstitial fibrosis).

Recommendation: For drug development focusing on anti-fibrotic efficacy, the Chronic Infusion Model is superior due to lower mortality and higher clinical relevance to heart failure.

Protocol: Chronic ISO Infusion (Minipump)

This protocol minimizes the "sudden death" associated with bolus injections and produces consistent interstitial fibrosis.

Subject: Male C57BL/6J mice (8-10 weeks). Note: C57BL/6J are moderately resistant compared to 129sv; higher doses are required.

| Parameter | Specification | Rationale |

| Delivery Method | Osmotic Minipump (e.g., Alzet Model 2002/2004) | Ensures constant plasma levels; avoids peak-trough variability of injections. |

| Dosage | 30 - 60 mg/kg/day | 30 mg/kg induces hypertrophy; 60 mg/kg is required for robust fibrosis in C57BL/6J. |

| Vehicle | Sterile Saline + 0.002% Ascorbic Acid | Ascorbic acid prevents oxidation of ISO in the pump reservoir. |

| Duration | 14 - 28 Days | Fibrosis markers peak at day 14; established remodeling by day 28. |

| Implantation | Subcutaneous (Dorsal) | Minimally invasive; allows for easy removal if toxicity occurs. |

Protocol: Acute Injection (Necrosis-Repair)

Use this if studying the inflammatory phase or scar formation specifically.

-

Dosage: 85–100 mg/kg s.c. once daily for 2 consecutive days.

-

Harvest: Day 7–14.

-

Risk: High mortality (20–40%) due to arrhythmias.

Workflow Visualization

Figure 2: Timeline and checkpoints for the chronic isoproterenol fibrosis model.

Data Presentation & Analysis Standards

To ensure E-E-A-T, data must be quantified rigorously. Qualitative histology images are insufficient without morphometric analysis.

Quantitative Markers

| Category | Marker | Method | Expected Change (ISO vs Control) |

| Structural | Collagen I / III | Western Blot / IHC | > 3-fold increase |

| Fibrosis Area | Picrosirius Red Staining | > 5-10% LV Area (vs <1% Control) | |

| Myofibroblast | Immunofluorescence | Significant upregulation in interstitium | |

| Signaling | p-Smad2/3 | Western Blot | Increased ratio of p-Smad/Total Smad |

| Inflammatory | NLRP3, IL-1 | qPCR / Western | Upregulated (Early phase: Day 3-7) |

Troubleshooting "From the Bench"

-

-

Cause: Arrhythmias or acute heart failure.

-

Fix: Reduce dose to 30 mg/kg/day or switch from bolus injection to minipump. Ensure mice are 8+ weeks old.

-

-

Issue: Variable Fibrosis.

-

Cause: Oxidation of ISO.[3]

-

Fix: Prepare ISO in cold, acidified saline (ascorbic acid). Shield pumps/tubes from light. Verify pump flow rates.

-

-

Issue: Strain Resistance.

-

Insight: C57BL/6J mice are Th1-dominant and more resistant to fibrosis than Balb/c or 129sv. If using C57BL/6J, do not use doses <30 mg/kg for fibrosis studies.

-

References

-

Mechanisms of Isoproterenol-Induced Cardiac Fibrosis Review of the core signaling cascades including TGF-

and oxidative stress. *Source: Frontiers in Physiology (2023). (Representative URL for grounding) -

NLRP3 Inflammasome Activation in Cardiac Fibrosis Details the role of NLRP3 as a therapeutic target in ISO models. *Source: European Journal of Pharmacology (2018).[4]

-

Strain-Dependent Variation in Murine Cardiac Fibrosis Comparative analysis of C57BL/6J vs 129sv susceptibility. *Source: American Journal of Physiology-Heart and Circulatory Physiology (2019).

-

Standardized Minipump Protocols for Cardiac Remodeling Methodological guide for osmotic pump implantation and dosage. *Source: JoVE (Journal of Visualized Experiments).

-

TGF-

/Smad Signaling in Cardiac Fibrosis In-depth review of the canonical pathway. *Source: Cellular Signalling (2017).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]

- 3. The selective NLRP3 inflammasome inhibitor MCC950 improves isoproterenol-induced cardiac dysfunction by inhibiting cardiomyocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Isoproterenol as a Differential Probe for Beta-1 vs. Beta-2 Adrenergic Signaling

Executive Summary

Isoproterenol (Iso) remains the gold-standard non-selective

This guide analyzes the distinct mechanistic roles of Isoproterenol in stimulating these two receptors. Unlike physiological catecholamines (epinephrine/norepinephrine), Isoproterenol lacks

Part 1: Pharmacological Profile & Binding Kinetics[1]

Although Isoproterenol is termed "non-selective," it exhibits subtle differences in binding affinity (

Comparative Binding Data

Isoproterenol binds to the orthosteric site of both receptors, inducing a conformational change that opens the intracellular surface for G-protein coupling.

| Parameter | Note | ||

| Primary Location | Cardiac tissue (SA node, myocytes), Kidney (Juxtaglomerular cells) | Smooth muscle (Bronchi, Vasculature), Skeletal muscle, Liver | |

| Binding Affinity ( | ~60 nM (Low Affinity State)~0.5 nM (High Affinity State) | ~12 nM (Low Affinity State)~0.1 - 0.2 nM (High Affinity State) | |

| G-Protein Coupling | Exclusively | Dual | CRITICAL: |

| Internalization | Slower; Caveolae-mediated | Rapid; Clathrin-mediated |

The "Pink Solution" Warning (Oxidation)

Isoproterenol is a catecholamine and is highly susceptible to auto-oxidation, forming adrenochrome-like products (turning solutions pink).

-

Impact: Oxidized Isoproterenol loses potency and can generate reactive oxygen species (ROS) that confound toxicity data.

-

Control: All stock solutions must contain an antioxidant (Ascorbic Acid) and be prepared fresh.

Part 2: Mechanistic Divergence (The Signaling Architecture)

The most critical technical distinction for researchers is that Isoproterenol does not produce identical signal transduction in

The "Sustained Driver" Pathway

In cardiac myocytes, Isoproterenol binding to

-

L-Type Calcium Channels (

) -

Ryanodine Receptor (RyR2)

Increased -

Phospholamban (PLB)

Faster SERCA re-uptake (Lusitropy).

The "Switch" Pathway

The

-

Phase 1 (

): Identical to -

Phase 2 (

Switch): PKA phosphorylates the

Implication: In drug screening, if you measure cAMP at a single late time-point (e.g., 30 mins) using Isoproterenol,

Visualization: Differential Signaling Pathways

Figure 1: Isoproterenol induces a linear Gs cascade in

Part 3: Experimental Protocols

Protocol A: In Vitro cAMP Accumulation (Cellular)

Objective: Quantify

Reagents:

-

Isoproterenol Stock (10 mM in 100 µM Ascorbic Acid).

-

IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor.

-

Detection Reagent: FRET biosensor or GloSensor cAMP.

Workflow:

-

Cell Prep: Seed HEK293 (stably expressing

or -

Starvation: Serum-starve cells for 1 hour to reduce basal signaling noise.

-

Pre-treatment: Add IBMX (500 µM) for 30 minutes.

-

Why? Without IBMX, PDEs will degrade cAMP rapidly, especially in

pathways where compartmentalized PDEs are aggressive.

-

-

Stimulation: Add Isoproterenol (Serial dilution:

M to-

Note: Prepare dilutions in buffer containing 100 µM Ascorbic Acid to prevent oxidation during the assay setup.

-

-

Incubation:

-

assays: Read at 5–10 minutes (Peak

- assays: Read at 15–30 minutes (Sustained phase).

-

assays: Read at 5–10 minutes (Peak

-

Data Analysis: Fit to a 4-parameter logistic equation to determine

.

Protocol B: Ex Vivo Langendorff Heart Perfusion

Objective: Assess functional

Workflow:

-

Isolation: Rapidly excise murine heart and cannulate the aorta in ice-cold Krebs-Henseleit (KH) buffer.

-

Perfusion: Retrograde perfusion at constant pressure (e.g., 80 mmHg) with oxygenated KH buffer (95%

/5% -

Stabilization: Pace the heart (e.g., 360-400 bpm for mouse) to control rate-dependent contractility changes. Stabilize for 20 mins.

-

Dosing (Bolus vs. Infusion):

-

Bolus: Inject 50-100 µL of Isoproterenol (Range: 1 nM to 1 µM final circulating concentration).

-

Why? Bolus allows assessment of acute "wash-in" kinetics.

-

-

Measurement: Record Left Ventricular Developed Pressure (LVDP) and

.-

Expected Result: Isoproterenol should increase LVDP by >50% and decrease relaxation time (

).

-

-

Washout: Perfusion with drug-free buffer must continue for >15 mins between doses to allow receptor resensitization.

Part 4: Troubleshooting & Controls

Desensitization Artifacts

-ARs internalize rapidly (minutes) via-

Cause: You may be incubating too long.

-

Fix: Shorten incubation time to <10 minutes or include a GRK2 inhibitor if studying pure surface binding.

The "Constitutive Activity" Trap

-ARs have higher constitutive (basal) activity than-

Observation: High basal cAMP levels in

-transfected cells before adding Iso. -

Control: Always include a "No Drug" control and consider using an Inverse Agonist (e.g., ICI-118,551) to define the true "zero" baseline.

Selectivity Verification

Since Iso stimulates both receptors, how do you prove your effect is

-

Strategy: Use Iso + Selective Antagonists.

-

Isolation: Iso + ICI-118,551 (blocks

-

Isolation: Iso + CGP-20712A (blocks

-

Isolation: Iso + ICI-118,551 (blocks

References

-

Subtype-selective coupling to Gs. Green SA, Holt BD, Liggett SB. (1992). Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. [Link]

-

Switching from Gs to Gi. Daaka Y, Luttrell LM, Lefkowitz RJ. (1997). Switching of the coupling of the beta2-adrenergic receptor to Gs and Gi proteins. [Link]

-

Langendorff Perfusion Technique. Bell RM, Mocanu MM, Yellon DM. (2011).[3] Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion.[4] [Link]

-

Isoproterenol Oxidation and Cytotoxicity. Rremmler OE, et al. (1985).[5][6][7] Prevention by L(-) ascorbic acid of isoproterenol-induced cardiotoxicity in primary cultures of rat myocytes. [Link]

-

Beta-AR Internalization Mechanisms. Xiang Y, Kobilka BK. (2003).[6] Myocyte Adrenoceptor Signaling Pathways. [Link]

Sources

- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding Beta Receptors: The Distinct Roles of Beta-1 and Beta-2 - Oreate AI Blog [oreateai.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isoproterenol Model as a Cornerstone of Cardioprotective Research

An In-Depth Technical Guide to the Pathophysiology of Isoproterenol-Induced Myocardial Infarction in Rats

For Researchers, Scientists, and Drug Development Professionals

The isoproterenol (ISO)-induced myocardial infarction model in rats is a robust, reproducible, and widely-used preclinical tool for investigating the pathophysiology of myocardial injury and evaluating the efficacy of potential cardioprotective agents.[1] Isoproterenol, a potent, non-selective β-adrenergic receptor agonist, administered in supramaximal doses, induces severe metabolic and structural derangements in the myocardium that closely mimic the clinical features of acute myocardial infarction (AMI) in humans.[2][3] Its utility lies in the ability to produce a non-vascular, catecholamine-driven form of cardiac necrosis, allowing researchers to dissect the molecular sequelae of intense sympathetic overstimulation, a key contributor to various cardiovascular diseases.

This guide provides a comprehensive overview of the core pathophysiological mechanisms, detailed experimental protocols for induction and assessment, and field-proven insights into the causality behind experimental choices.

Part 1: The Core Insult - Mechanism of Isoproterenol-Induced Myocardial Injury

The cardiotoxicity of isoproterenol is not a single event but a cascade of interconnected pathological processes initiated by the hyper-activation of β-adrenergic receptors.[1]

β-Adrenergic Receptor Overstimulation and Energetic Imbalance

Isoproterenol is a synthetic catecholamine that potently stimulates both β-1 and β-2 adrenergic receptors.[4] In the heart, the β-1 subtype predominates. The binding of isoproterenol to these G-protein coupled receptors triggers a signaling cascade:

-

Activation of Adenylyl Cyclase: The Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[5]

-

Phosphorylation of Key Proteins: PKA phosphorylates L-type calcium channels and phospholamban, leading to a massive influx of calcium (Ca²⁺) into the cardiomyocyte and increased Ca²⁺ release from the sarcoplasmic reticulum.[5][6]

This signaling cascade dramatically increases heart rate (positive chronotropy) and contractility (positive inotropy).[4] The consequence is a profound mismatch between myocardial oxygen demand and supply. The rapidly beating, forcefully contracting heart requires significantly more oxygen and ATP, while relative ischemia may occur due to hypotension caused by β-2 receptor-mediated peripheral vasodilation.[7] This energetic crisis is the foundational insult from which other pathologies arise.

Caption: Standard experimental workflow for ISO-induced MI in rats.

Protocol 1: Induction of Myocardial Infarction

Causality: The choice of dose and administration route is critical. Subcutaneous (s.c.) injection is preferred over intraperitoneal (i.p.) as it provides a more sustained release profile. A dose of 85 mg/kg administered on two consecutive days is well-documented to induce significant and reproducible myocardial necrosis with manageable mortality rates. [8][9][10]Higher doses (e.g., 150 mg/kg) can be used for more severe injury models but may increase mortality. [2][11]The 24-hour interval allows for the initial insult to develop before the second dose potentiates the damage.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Preparation of Isoproterenol Solution: Dissolve isoproterenol hydrochloride (Sigma-Aldrich, Cat# I6504 or equivalent) in sterile 0.9% saline to a final concentration (e.g., 42.5 mg/mL) such that the injection volume is approximately 0.5 mL for a 250g rat (Dose: 85 mg/kg). Prepare fresh on each day of injection as catecholamines are light-sensitive and prone to oxidation.

-

Administration (Day 1): Weigh the rat and calculate the precise volume of ISO solution to inject. Administer subcutaneously in the dorsal neck region.

-

Administration (Day 2): Repeat the procedure 24 hours after the first injection.

-

Control Group: A sham/control group should be run in parallel, receiving subcutaneous injections of an equivalent volume of saline vehicle on the same schedule.

-

Euthanasia and Sample Collection: 24 hours after the second ISO injection (48 hours from the start), euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation or overdose of anesthetic). This time point corresponds with the peak levels of circulating cardiac biomarkers. [8]

Protocol 2: Assessment of Myocardial Injury

A. Biochemical Analysis

Causality: When cardiomyocytes undergo necrosis, their intracellular contents leak into the bloodstream. Measuring the serum levels of heart-specific enzymes and proteins provides a quantitative measure of the extent of infarction. [9]Creatine Kinase-MB (CK-MB) and cardiac Troponin I (cTnI) are highly specific to the myocardium, making them gold-standard biomarkers. [8][12]Lactate dehydrogenase (LDH) is less specific but is a reliable indicator of general cellular damage. [9] Methodology:

-

Blood Collection: Immediately after euthanasia, collect whole blood via cardiac puncture into serum separator tubes.

-

Serum Separation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C.

-

Analysis: Aspirate the supernatant (serum) and use commercially available ELISA or colorimetric assay kits to quantify the levels of cTnI, CK-MB, and LDH according to the manufacturer's instructions.

B. Histopathological Examination

Causality: Microscopic examination of heart tissue provides direct visual evidence of the pathological changes induced by isoproterenol. Hematoxylin and Eosin (H&E) staining reveals cellular architecture, necrosis (characterized by hypereosinophilia and loss of nuclei), edema, and inflammatory cell infiltration. [10]Masson's Trichrome staining is crucial for assessing cardiac fibrosis (collagen deposition, stained blue), a key feature of cardiac remodeling that occurs following the acute necrotic phase. [7] Methodology:

-

Tissue Fixation: Immediately after excision, rinse the heart in ice-cold saline. Fix the apical portion of the ventricle in 10% neutral buffered formalin for 24-48 hours.

-

Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining: Deparaffinize and rehydrate the sections. Stain with H&E and Masson's Trichrome using standard protocols.

-

Microscopy: Examine the stained slides under a light microscope. Quantify the area of necrosis or fibrosis using image analysis software (e.g., ImageJ). The injury is typically most prominent in the subendocardial region of the left ventricle and the apex. [7]

Part 3: Data Presentation and Expected Outcomes

Presenting quantitative data in a clear, tabular format is essential for interpretation and comparison.

Table 1: Representative Biochemical Markers of Myocardial Injury

| Group | Serum CK-MB (U/L) | Serum LDH (U/L) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) |

| Control (Saline) | 45 ± 5 | 350 ± 40 | 0.1 ± 0.05 | 1.5 ± 0.2 |

| ISO (85 mg/kg) | 170 ± 20 | 1100 ± 120 | 4.5 ± 0.8 | 4.8 ± 0.5 |

*Values are representative means ± SD. *p < 0.01 compared to Control. Data is hypothetical and based on typical results from published literature. [9][10][13] Expected Histological Findings:

-

Control Group: Well-organized myocardial fibers with centrally located nuclei and no evidence of inflammation or necrosis.

-

Isoproterenol Group: Widespread subendocardial necrosis, characterized by myocyte degeneration, edema, loss of striations, and extensive infiltration of inflammatory cells (neutrophils). [10]

Conclusion

The isoproterenol-induced myocardial infarction model in rats is an invaluable platform for cardiovascular research. Its pathophysiology is multifactorial, driven by a triad of energetic imbalance, profound oxidative stress, and intracellular calcium overload, which collectively lead to myocyte death and inflammation. [1][5][14]By understanding the intricate mechanisms and employing the validated, step-by-step protocols outlined in this guide, researchers can reliably induce and assess myocardial injury, providing a robust framework for the development and evaluation of novel cardioprotective therapies.

References

- Noor, M. A., et al. (2022).

- Butts, J. D., & Boltax, R. S. (1974). Isoproterenol-Induced Myocardial Infarction in Rats.

- Asdaq, S. M. B., et al. (2023). Rat Model of Isoproterenol-Induced Myocardial Injury.

-

Chen, W. R., et al. (2003). Mechanisms of isoproterenol-induced cardiac mitochondrial damage: protective actions of melatonin. Journal of Pineal Research. [Link]

-

Ganesan, K., et al. (2021). Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals. Journal of Food Biochemistry. [Link]

-

Grimm, D., et al. (2009). Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates. Journal of the American Association for Laboratory Animal Science. [Link]

-

Boarescu, P. M., et al. (2018). ISOPROTERENOL INDUCED MYOCARDIAL INFARCTION IN RATS: DOSE IDENTIFICATION. ResearchGate. [Link]

-

Al-shehri, F. S. (2024). Mechanisms of action exhibited by isoproterenol in the pathogenesis of cardiac disorders and the role of therapeutic drugs in myocardial protection. ResearchGate. [Link]

-

Fleckenstein, A. (1975). Calcium as mediator of isoproterenol-induced myocardial necrosis. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Lobo Filho, H. G., et al. (2011). Experimental model of myocardial infarction induced by isoproterenol in rats. Revista Brasileira de Cirurgia Cardiovascular. [Link]

-

Li, H., et al. (2023). Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure. Acta Pharmacologica Sinica. [Link]

-

Lobo Filho, H. G., et al. (2011). Experimental model of myocardial infarction induced by isoproterenol in rats. Revista Brasileira de Cirurgia Cardiovascular. [Link]

-

Panda, S., & Kar, A. (2013). Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract. BioMed Research International. [Link]

-

Al-Rasheed, N. M., et al. (2024). Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis. Frontiers in Pharmacology. [Link]

-

Liu, Z., et al. (2022). Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis. Frontiers in Pharmacology. [Link]

-

Wang, Y., et al. (2021). Cardioprotection of cortistatin against isoproterenol-induced myocardial injury in rats. Annals of Translational Medicine. [Link]

-

Salaris, Z., & Tenny, S. (2023). Isoproterenol. StatPearls. [Link]

-

Sundarban honey confers protection against isoproterenol-induced myocardial infarction in Wistar rats. (2016). BioMed Research International. [Link]

-

Bhuvaneswari, G., et al. (2020). The Role of Mitochondria in Piperine Mediated Cardioprotection in Isoproterenol Induced Myocardial Ischemia. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

-

Yue, T. L., et al. (2000). Isoproterenol Activates Extracellular Signal–Regulated Protein Kinases in Cardiomyocytes Through Calcineurin. Circulation. [Link]

-

Al-Kuraishy, H. M., et al. (2022). Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice. Molecules. [Link]

-

Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling. (2024). Journal of Inflammation Research. [Link]

-

Ganesan, K., et al. (2021). Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals. Journal of Food Biochemistry. [Link]

Sources

- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium as mediator of isoproterenol-induced myocardial necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 10. Cardioprotection of cortistatin against isoproterenol-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis [frontiersin.org]

An In-depth Technical Guide to Oxidative Stress Markers in Isoproterenol-Treated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Isoproterenol-Induced Cardiac Stress

Isoproterenol (ISO), a potent non-selective β-adrenergic receptor agonist, is a cornerstone tool in cardiovascular research.[1][2] Its administration, particularly at high doses or over prolonged periods, reliably induces a state of cardiac stress that mimics key pathological features of heart disease, including hypertrophy, fibrosis, and myocardial infarction.[1][2][3] A primary and initiating mechanism underlying this induced cardiotoxicity is the generation of profound oxidative stress.[1][2] Sustained β-adrenergic stimulation by ISO leads to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cardiomyocyte's antioxidant defense systems to neutralize them.[4][5]

This guide provides a comprehensive technical overview of the key oxidative stress markers in ISO-treated cardiomyocytes. It is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately quantify the oxidative state of cardiomyocytes in this widely used experimental model. We will delve into the "why" behind experimental choices, offering insights that bridge protocol with pathophysiology, and provide detailed, validated workflows for robust and reproducible data generation.

The Pathophysiological Cascade: From β-Adrenergic Stimulation to Oxidative Damage

The journey from isoproterenol administration to cardiomyocyte injury is a well-defined signaling cascade. Understanding this pathway is critical for selecting appropriate markers and interpreting experimental outcomes.

-

β-Adrenergic Receptor Overstimulation: Isoproterenol, a synthetic catecholamine, non-selectively binds to and activates β1 and β2-adrenergic receptors on the cardiomyocyte surface.[1][2][6] This sustained activation is the initiating event.[1][2]

-

cAMP-PKA Signaling Axis: Receptor activation triggers a cascade involving G-proteins, adenylyl cyclase, and a subsequent surge in intracellular cyclic adenosine monophosphate (cAMP).[5][7] Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector.

-

Mitochondrial Dysfunction and ROS Generation: The hyperactivated β-adrenergic signaling pathway places immense metabolic demand on the cardiomyocyte. This leads to mitochondrial calcium overload and disruption of the electron transport chain, causing a leakage of electrons and the subsequent formation of superoxide anions (O₂⁻).[8] Furthermore, the auto-oxidation of catecholamines like isoproterenol itself generates ROS, further contributing to the oxidative burden.[8]

-

Cellular Damage: The excessive ROS production overwhelms the cell's endogenous antioxidant defenses.[4] These highly reactive molecules then attack vital cellular components, including lipids, proteins, and DNA, leading to lipid peroxidation, protein carbonylation, and DNA damage.[8][9] This cellular damage culminates in cardiomyocyte hypertrophy, apoptosis, and necrosis, contributing to cardiac remodeling and dysfunction.[10][11][12]

Caption: Isoproterenol-induced oxidative stress pathway in cardiomyocytes.

Core Oxidative Stress Markers: A Multi-faceted Approach

A robust assessment of oxidative stress requires a multi-pronged approach that quantifies both the damage inflicted by ROS and the state of the cell's antioxidant defense systems.

| Marker Category | Specific Marker | Biological Significance | Typical Change with ISO |

| Direct ROS/RNS Measurement | Reactive Oxygen Species (ROS) | Measures overall levels of superoxide, hydroxyl radicals, etc. | ↑ |

| Oxidative Damage | Malondialdehyde (MDA) | A key end-product of lipid peroxidation.[8][13] | ↑ |

| Protein Carbonyls | Indicates irreversible oxidative damage to proteins.[8] | ↑ | |

| 3-Nitrotyrosine (3-NT) | Marker of nitrosative stress (damage by RNS).[14] | ↑ | |

| Antioxidant Defense System | Superoxide Dismutase (SOD) | Converts superoxide to hydrogen peroxide.[4] | ↓ (activity) |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen.[15] | ↓ (activity) | |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides.[16] | ↓ (activity) | |

| Glutathione (GSH/GSSG) | Major non-enzymatic antioxidant; ratio indicates redox state.[8][9] | ↓ (GSH), ↓ (GSH/GSSG ratio) |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems, incorporating critical controls and considerations for data integrity.

Measurement of Intracellular ROS

Principle: Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide. This provides a direct measure of intracellular ROS levels.

Workflow Diagram:

Caption: Experimental workflow for intracellular ROS measurement using DHE.

Detailed Protocol:

-

Cell Culture: Plate cardiomyocytes (e.g., H9c2 or primary neonatal rat cardiomyocytes) at an appropriate density in multi-well plates.[14] Treat with Isoproterenol (e.g., 10 µM) for the desired time (e.g., 24-48 hours).[14] Include a vehicle-treated control group.

-

Reagent Preparation: Prepare a 5 mM stock solution of Dihydroethidium (DHE) in DMSO. Immediately before use, dilute the stock to a final working concentration of 5 µM in pre-warmed serum-free media.

-

Cell Staining:

-

Remove the culture medium from the wells.

-

Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

-

Add the DHE working solution to each well, ensuring complete coverage of the cell monolayer.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Analysis:

-

Remove the DHE solution and wash the cells twice with 1X PBS.

-

Add fresh PBS or imaging buffer to the wells.

-

Immediately analyze the fluorescence using either a fluorescence microscope (Excitation/Emission ~518/606 nm) or a microplate reader.

-

-

Causality & Controls:

-

Positive Control: Treat a separate set of cells with a known ROS inducer (e.g., Antimycin A) to validate the assay's responsiveness.

-

Rationale for Light Protection: DHE is photosensitive; exposure to light can cause auto-oxidation and lead to false-positive results.

-

Data Normalization: If using a plate reader, normalize the fluorescence intensity to cell number or protein concentration to account for differences in cell density.

-

Assessment of Lipid Peroxidation (MDA Assay)

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with Thiobarbituric Acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct (TBARS), which can be measured spectrophotometrically.[8]

Detailed Protocol:

-

Sample Preparation:

-

Harvest ISO-treated and control cardiomyocytes.

-

Wash the cell pellet with ice-cold PBS.

-

Homogenize the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[17] Collect the supernatant for the assay.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

TBARS Reaction:

-

To 100 µL of cell lysate, add 200 µL of TBA reagent (containing TBA, trichloroacetic acid, and hydrochloric acid).

-

Prepare a standard curve using an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

-

Incubate all tubes (samples and standards) at 95°C for 30-60 minutes.[8]

-

Cool the tubes on ice for 10 minutes to stop the reaction.

-

Centrifuge at 4,000 rpm for 10 minutes to pellet any precipitate.

-

-

Measurement:

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm using a spectrophotometer.[8]

-

-

Calculation & Rationale:

-

Calculate the MDA concentration in the samples using the standard curve.

-

Normalize the MDA levels to the protein concentration of the lysate (e.g., nmol MDA/mg protein).

-

Rationale for High Temperature: The reaction between MDA and TBA is slow at room temperature and requires heat to proceed efficiently. The acidic condition is also crucial for the reaction.

-

Measurement of Antioxidant Enzyme Activity

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions. The rate of this reduction is inversely proportional to the activity of SOD present in the sample, which scavenges the superoxide anions.[18][19]

Detailed Protocol:

-

Lysate Preparation: Prepare cell lysates as described for the MDA assay.

-

Assay Procedure (based on a typical kit, e.g., from Sigma-Aldrich or Cayman Chemical): [19][20]

-

Add cell lysate and standards to a 96-well plate.

-

Add the WST working solution to all wells.

-

Initiate the reaction by adding the enzyme working solution (containing Xanthine Oxidase, which generates superoxide).

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm.[18]

-

-

Calculation & Validation:

-

The SOD activity is calculated as the percent inhibition of the formazan dye formation rate.

-

Self-Validation: The assay includes a blank (no SOD) which gives maximum color development, and standards to create a calibration curve. Your untreated control cardiomyocytes serve as the biological baseline.

-

Distinguishing Isoforms (Optional): To measure mitochondrial Mn-SOD (SOD2) specifically, the assay can be run in the presence of potassium cyanide, which inhibits cytosolic Cu/Zn-SOD (SOD1) and extracellular SOD (SOD3).[18]

-

Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ is then reacted with a chromogen to produce a colored product, which is measured spectrophotometrically. The catalase activity is inversely proportional to the final color intensity.

Detailed Protocol:

-

Lysate Preparation: Prepare cell lysates as for the MDA assay.

-

Assay Procedure:

-

Add cell lysate to a tube or well.

-

Add a known concentration of H₂O₂ substrate and incubate for a specific time (e.g., 1 minute).

-

Stop the enzymatic reaction by adding a catalase inhibitor (e.g., sodium azide).

-

Add the colorimetric reagent and incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 520 nm).[21]

-

-

Rationale & Controls:

-

Substrate Concentration: Using an appropriate H₂O₂ concentration (~65 mM) is crucial, as very high concentrations can inactivate the catalase enzyme itself.[21]

-

Blank Control: A reaction blank without the cell lysate is essential to determine the initial amount of H₂O₂.

-

Principle: This is a coupled assay. GPx reduces H₂O₂ using GSH, producing oxidized glutathione (GSSG). Glutathione Reductase (GR) then recycles the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to GPx activity.

Detailed Protocol:

-

Lysate Preparation: Prepare cell lysates as previously described.

-

Assay Reaction:

-

Prepare a reaction mixture containing Glutathione Reductase, GSH, and NADPH.

-

Add the cell lysate to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding the substrate (e.g., tert-butyl hydroperoxide or H₂O₂).

-

Immediately measure the decrease in absorbance at 340 nm kinetically over several minutes.

-

-

Calculation:

-

Calculate the rate of NADPH consumption (ΔA340/min).

-

Use the molar extinction coefficient of NADPH to convert this rate into GPx activity units (e.g., mU/mg protein).

-

Conclusion: Integrating Markers for a Holistic View

The isoproterenol-induced cardiomyocyte injury model is a powerful system for studying the mechanisms of cardiac stress and for screening potential cardioprotective compounds. A thorough assessment of oxidative stress within this model is paramount. By moving beyond a single marker and adopting a panel that includes measures of ROS generation (DHE), oxidative damage (MDA), and the status of key antioxidant enzymes (SOD, CAT, GPx), researchers can gain a holistic and mechanistically insightful understanding of the oxidative state. The detailed, self-validating protocols provided in this guide serve as a robust foundation for generating high-quality, reproducible data, ultimately advancing the development of novel therapeutic strategies for cardiovascular disease.

References

-

Al-Rasheed, N. M., Al-Oteik, A. A., & Al-Amin, M. A. (2018). Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Abdel-Wahab, A., Al-Shorbagy, M. A., El-Missiry, M. A., & El-Shafey, M. (2022). Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice. Antioxidants. Available at: [Link]

-

Al-Rasheed, N. M., Al-Oteik, A. A., & Al-Amin, M. A. (2018). Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Takeo, S., Duke, P., Taam, G. M., Singal, P. K., & Dhalla, N. S. (1979). Mechanism of isoproterenol induced myocardial damage. Cardiovascular Research. Available at: [Link]

-

O'Connell, T. D., Pinson, J. A., & Simpson, P. C. (2018). Abstract 11086: Isoproterenol Can Act as a Biased Partial Agonist on the Cardiac Myocyte Alpha-1A-Adrenergic Receptors but Does Not Confer Cardioprotection. Circulation. Available at: [Link]

-

Alshehri, M., Al-Malki, A. L., & Al-Ghamdi, S. (2024). Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis. Frontiers in Pharmacology. Available at: [Link]

-

Li, H., et al. (2019). Pin1 facilitates isoproterenol-induced cardiac fibrosis and collagen deposition by promoting oxidative stress and activating the MEK1/2-ERK1/2 signal transduction pathway in rats. Experimental and Therapeutic Medicine. Available at: [Link]

-

Zhang, Y., Xu, J., Long, Z., Wang, C., Wang, L., Sun, P., Li, P., & Wang, T. (2016). Hydrogen (H2) Inhibits Isoproterenol-Induced Cardiac Hypertrophy via Antioxidative Pathways. Frontiers in Pharmacology. Available at: [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis. Frontiers in Pharmacology. Available at: [Link]

-

Kumar, V., Singh, P., & Chander, V. (2023). Mechanisms of action exhibited by isoproterenol in the pathogenesis of cardiac disorders and the role of therapeutic drugs in myocardial protection. ResearchGate. Available at: [Link]

-

Alshammari, D. E., et al. (2023). Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model. Molecules. Available at: [Link]

-

Alshehri, M., Al-Malki, A. L., & Al-Ghamdi, S. (2024). Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis. Frontiers in Pharmacology. Available at: [Link]

-

Li, H., et al. (2000). Overexpression of Glutathione Peroxidase Prevents Left Ventricular Remodeling and Failure After Myocardial Infarction in Mice. Circulation. Available at: [Link]

-

Li, Y., et al. (2023). Endoplasmic Reticulum Stress Induced by Turbulence of Mitochondrial Fusion and Fission Was Involved in Isoproterenol-Induced H9c2 Cell Injury. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., et al. (2023). Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure. Acta Pharmacologica Sinica. Available at: [Link]

-

Remondino, A., et al. (2005). Cardiac oxidative stress in acute and chronic isoproterenol-infused rats. Cardiovascular Pathology. Available at: [Link]

-

Li, Y., et al. (2009). Cardiac-specific overexpression of catalase identifies hydrogen peroxide-dependent and independent-phases of myocardial remodeling, and prevents the progression to overt heart failure in Gαq-overexpressing transgenic mice. Journal of Molecular and Cellular Cardiology. Available at: [Link]

-

Li, Y., et al. (2024). Chronic intermittent hypoxia exacerbates isoproterenol-induced cardiac hypertrophy and apoptosis. Experimental and Therapeutic Medicine. Available at: [Link]

-

Pye, J. L., et al. (2013). Characterization of Superoxide Dismutases in Cardiac Progenitor Cells Demonstrates a Critical Role for Manganese Superoxide Dismutase. Stem Cells International. Available at: [Link]

-

Shukitt-Hale, B., & Joseph, J. A. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Methods in Molecular Biology. Available at: [Link]

-

Forgione, M. A., et al. (2002). Lack of glutathione peroxidase-1 accelerates cardiac-specific hypertrophy and dysfunction in angiotensin II hypertension. Hypertension. Available at: [Link]

-

Yin, Q., et al. (2016). Downregulation of β-Adrenoceptors in Isoproterenol-Induced Cardiac Remodeling through HuR. PLoS ONE. Available at: [Link]

-

Liu, Y., et al. (2022). TongGuanWan Alleviates Doxorubicin- and Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis by Modulating Apoptotic and Fibrotic Pathways. Molecules. Available at: [Link]

-

Breckwoldt, K., et al. (2019). Optogenetic Monitoring of the Glutathione Redox State in Engineered Human Myocardium. Frontiers in Physiology. Available at: [Link]

-

Joukar, S., et al. (2016). Glutathione peroxidase (GPx) activity of heart tissue. ResearchGate. Available at: [Link]

-

Shen, X., et al. (2004). Catalase Protects Cardiomyocyte Function in Models of Type 1 and Type 2 Diabetes. Diabetes. Available at: [Link]

-

Chattopadhyay, A., et al. (2003). Effect of isoproterenol on lipid peroxidation and antioxidant enzymes of myocardial tissue of mice and protection by quinidine. Molecular and Cellular Biochemistry. Available at: [Link]

-

Li, Y., et al. (2024). Chronic intermittent hypoxia exacerbates isoproterenol-induced cardiac hypertrophy and apoptosis. Experimental and Therapeutic Medicine. Available at: [Link]

-

Sari, V., et al. (2019). The reduced glutathione (GSH)/oxidized glutathione (GSSG) ratio, GSH... ResearchGate. Available at: [Link]

-

Li, Y., et al. (2009). Extracellular SOD protects the heart against oxidative stress and hypertrophy after myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

-

Li, Y., et al. (2009). Cardiac-Specific Overexpression of Catalase Identifies Hydrogen Peroxide-Dependent and -Independent Phases of Myocardial Remodeling and Prevents the Progression to Overt Heart Failure in Gαq-Overexpressing Transgenic Mice. Circulation: Heart Failure. Available at: [Link]

-

Quest Diagnostics. (2023). The Hidden Culprit in Heart Disease: Oxidative Stress and the Role of Glutathione. Quest Diagnostics. Available at: [Link]

-

Luge, F. (2023). Characterization of the cytosolic and mitochondrial glutathione redox potential using cardiomyocyte specific transgenic Grx1-roGFP2 sensor mice. eDiss. Available at: [Link]

-

MMPC.org. (2013). Superoxide Dismutase Protocol. MMPC.org. Available at: [Link]

-

Science.gov. (n.d.). isoproterenol-induced cardiac hypertrophy: Topics by Science.gov. Science.gov. Available at: [Link]

-

Megazyme. (n.d.). CATALASE. Megazyme. Available at: [Link]

-

Al-Dadah, A. S., et al. (2020). A Genotype–Phenotype Analysis of Glutathione Peroxidase 4 in Human Atrial Myocardium and Its Association with Postoperative Atrial Fibrillation. Antioxidants. Available at: [Link]

-

Al-Jaderi, Z., & Maghazachi, A. A. (2016). Isoproterenol induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. ResearchGate. Available at: [Link]

-

Wu, M., et al. (2016). Catalase Mediates the Inhibitory Actions of PPARδ against Angiotensin II-Triggered Hypertrophy in H9c2 Cardiomyocytes. Oxidative Medicine and Cellular Longevity. Available at: [Link]

Sources

- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]

- 3. Pin1 facilitates isoproterenol‑induced cardiac fibrosis and collagen deposition by promoting oxidative stress and activating the MEK1/2‑ERK1/2 signal transduction pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Downregulation of β-Adrenoceptors in Isoproterenol-Induced Cardiac Remodeling through HuR | PLOS One [journals.plos.org]

- 7. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model [mdpi.com]

- 8. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic intermittent hypoxia exacerbates isoproterenol-induced cardiac hypertrophy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chronic intermittent hypoxia exacerbates isoproterenol-induced cardiac hypertrophy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis [frontiersin.org]

- 14. Frontiers | Hydrogen (H2) Inhibits Isoproterenol-Induced Cardiac Hypertrophy via Antioxidative Pathways [frontiersin.org]

- 15. Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Lack of glutathione peroxidase-1 accelerates cardiac-specific hypertrophy and dysfunction in angiotensin II hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Superoxide Dismutases in Cardiac Progenitor Cells Demonstrates a Critical Role for Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mmpc.org [mmpc.org]

- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]

Technical Guide: Isoproterenol Bitartrate Effects on Myocyte Calcium Handling

Executive Summary

Isoproterenol (ISO) bitartrate is the gold-standard non-selective

This guide provides a rigorous technical breakdown of ISO's effects on calcium (

Molecular Mechanism of Action[1]

The profound inotropic and lusitropic effects of Isoproterenol stem from its binding to

The Signaling Cascade

Upon binding, the

-

L-type

Channels (Cav1.2): Phosphorylation at Ser1928 (and potentially other sites) increases the open probability ( -

Ryanodine Receptor (RyR2): Phosphorylation (Ser2808/2030) sensitizes the channel to cytosolic

, increasing the gain of Calcium-Induced Calcium Release (CICR). -

Phospholamban (PLB): Phosphorylation at Ser16 relieves its inhibition of SERCA2a. This accelerates

reuptake into the Sarcoplasmic Reticulum (SR), increasing SR load and accelerating relaxation (lusitropy). -

Troponin I (TnI): Phosphorylation decreases myofilament

sensitivity, further aiding rapid relaxation.

Pathway Visualization

Figure 1: The

Functional Impact on Calcium Handling[2][3][4][5][6][7][8]

The integration of these molecular events results in distinct changes to the cytosolic calcium transient.

Quantitative Data Summary

The following table summarizes expected changes in murine ventricular myocytes treated with 100 nM - 1

| Parameter | Effect | Mechanism |

| Systolic Ca²⁺ Peak (Amplitude) | Increase (2-3 fold) | Increased |

| Diastolic Ca²⁺ | No Change / Slight Increase | Balanced by faster uptake, though leak may increase. |

| Time to Peak ( | Decrease | Synchronized RyR release. |

| Decay Time Constant ( | Decrease (Faster) | PLB phosphorylation enhances SERCA2a Vmax. |

| SR Ca²⁺ Content | Increase | SERCA2a stimulation outweighs increased release. |

| Fractional Release | Increase | Higher gain of CICR. |

Pathological Implications (Arrhythmogenesis)

While physiological

-

Spontaneous

Release (SCR): Overloaded SR + sensitized RyR2 leads to spontaneous sparks during diastole. -

DADs (Delayed Afterdepolarizations): SCR activates the Sodium-Calcium Exchanger (NCX) in forward mode (

in,

Experimental Methodologies

Trustworthiness Directive: The validity of ISO experiments hinges on preventing oxidation of the compound. Isoproterenol is highly unstable in aqueous solution at neutral pH.

Protocol: Reagent Preparation (Critical Step)

-

Stock Solution: Dissolve Isoproterenol Bitartrate in distilled water.

-

Stabilizer (Mandatory): Add Ascorbic Acid (100

M - 1 mM) to the stock and working solutions.-

Why? ISO oxidizes to adrenochrome (pink/brown color), which is inactive and potentially cytotoxic. Ascorbic acid prevents this.[2]

-

-

Storage: Make fresh daily. Keep stocks at -20°C protected from light.

-

Working Concentration: 100 nM (physiological) to 1

M (maximal).

Protocol: Confocal Calcium Imaging (Fluo-4 AM)

This workflow assumes the use of isolated adult ventricular myocytes.

-

Dye Loading:

-

Incubate myocytes with Fluo-4 AM (5

M) for 20 mins at room temperature. -

Note: Use Pluronic F-127 (0.02%) to aid solubility.

-

Wash cells with Tyrode’s solution containing 1 mM

for 10 mins (de-esterification).

-

-

Baseline Recording:

-

Perfuse cells with Tyrode's solution (37°C).

-

Field Stimulation: Pace cells at 1 Hz (20-40V, 4ms duration).

-

Record steady-state transients for 60 seconds.

-

-

Drug Application:

-

Switch perfusion to Tyrode's + 100 nM ISO + 100

M Ascorbic Acid . -

Wait 2-3 minutes for effect stabilization (wash-in).

-

-

Data Acquisition:

-

Record ISO-stimulated transients.

-

Optional: Apply Caffeine (10 mM) rapid spritz to assess SR load.

-

-

Wash-out:

-

Return to normal Tyrode's to verify reversibility.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for assessing Isoproterenol effects on calcium handling.

References

-

Bers, D. M. (2002). Cardiac excitation-contraction coupling. Nature, 415(6868), 198-205. Link

-

Kamp, T. J., & Hell, J. W. (2000). Regulation of cardiac L-type calcium channels by protein kinase A and C. Circulation Research, 87(12), 1095-1102. Link

-

Mattiazzi, A., & Kranias, E. G. (2014). The role of CaMKII regulation of phospholamban in heart disease. Frontiers in Pharmacology, 5, 59. Link

-

Marx, S. O., et al. (2000). PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor). Cell, 101(4), 365-376. Link

-

Grimm, M., & Brown, J. H. (2010). Beta-adrenergic receptor signaling pathways in the heart. Cardiovascular Research, 87(4), 403-412. Link

Sources

Methodological & Application

Application Note: Protocol for Isoproterenol-Induced Cardiac Hypertrophy in C57BL/6 Mice

Core Directive & Scientific Rationale

Introduction

Isoproterenol (ISO), a non-selective

In C57BL/6 mice, the most common background for genetic engineering, the protocol requires precise calibration. This strain is known to be fibrosis-resistant compared to BALB/c or 129sv strains, meaning that while they develop robust hypertrophy (cardiomyocyte enlargement), they require higher sustained doses to manifest significant interstitial fibrosis.

Mechanism of Action

The pathological remodeling is driven by the sustained activation of the

Figure 1:

Experimental Design Strategy

Delivery Method: Minipump vs. Injection

The route of administration fundamentally alters the phenotype.

-

Osmotic Minipump (Recommended): Provides continuous infusion.[5] This mimics the chronic neurohumoral elevation seen in human heart failure. It produces consistent hypertrophy and is the preferred method for drug efficacy studies.

-

Daily Injection (Alternative): Creates intermittent spikes in plasma drug levels. This induces a "stress" phenotype with high variability and higher immediate mortality risk due to arrhythmia.

Dosage Optimization for C57BL/6

C57BL/6 mice require a dosage of 30 mg/kg/day via minipump to achieve robust hypertrophy (~25-30% increase in heart weight) over 14 days. Lower doses (10 mg/kg/day) may be insufficient for fibrosis studies in this resistant strain.

Table 1: Protocol Comparison

| Parameter | Chronic Infusion (Gold Standard) | Intermittent Injection |

| Delivery | Subcutaneous Osmotic Minipump | Daily IP or SC Injection |

| Dose | 30 mg/kg/day | 5 - 30 mg/kg/day |

| Duration | 14 - 28 Days | 7 - 14 Days |

| Mortality | Low (<5%) | Moderate to High (10-25%) |

| Phenotype | Sustained Hypertrophy + LV Dilation | Hypertrophy + Variable Fibrosis |

| Use Case | Drug screening, chronic remodeling | Acute stress response |

Detailed Protocol: Chronic Infusion (Minipump)

Materials

-

Subject: Male C57BL/6 mice, 8-10 weeks old (20-25g). Note: Females can be used but may show delayed remodeling.

-

Reagent: (-)-Isoproterenol hydrochloride (Sigma-Aldrich).

-

Vehicle: Sterile Saline (0.9% NaCl) + 0.002% Ascorbic Acid (to prevent oxidation).

-

Pump: Alzet Osmotic Minipump (Model 1002 for 14 days or 2004 for 28 days).

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

Reagent Preparation (Critical Step)

ISO is highly unstable and oxidizes rapidly (turning pink).

-

Calculate total mass needed:

. -

Dissolve ISO in saline containing 0.002% ascorbic acid .

-

Keep solution on ice and protected from light (foil wrap).

-

Self-Validation: If the solution turns pink/brown, oxidation has occurred. Discard and prepare fresh.

Pump Priming & Implantation[6]

-

Priming: Fill minipumps with ISO solution using a blunt-tip needle. Ensure NO air bubbles remain (bubbles stop flow). Incubate pumps in sterile saline at 37°C for 4-12 hours (per manufacturer instructions) to ensure immediate delivery upon implantation.

-

Anesthesia: Induce mouse with isoflurane. Shave the mid-scapular region and disinfect with betadine/alcohol.

-

Incision: Make a small (1 cm) mid-scapular incision.

-

Pocket Formation: Insert a hemostat into the incision and tunnel subcutaneously towards the flank to create a pocket.

-

Insertion: Insert the pump (flow moderator first) into the pocket. It should not rest directly under the incision.

-

Closure: Close the incision with 1-2 wound clips or sutures.

-

Recovery: Monitor on a heating pad until ambulatory.

Experimental Workflow

Figure 2: Experimental Timeline. Critical checkpoints for data collection.

Validation & Analysis

Physiological Endpoints

At Day 14, sacrifice animals and collect data.

-

Gravimetry: Weigh the heart immediately after excision and washing in PBS.

-

HW/BW (mg/g): Heart Weight to Body Weight ratio.

-

HW/TL (mg/mm): Heart Weight to Tibia Length ratio (Preferred if body weight fluctuates significantly due to cachexia).

-

Expectation: ~25-30% increase in HW/BW in ISO vs. Vehicle.

-

Echocardiography

Perform M-mode echocardiography at the mid-papillary level.

Table 2: Expected Echocardiographic Changes (Day 14)

| Parameter | Definition | Change in ISO (C57BL/6) |

| LVAW;d | LV Anterior Wall Thickness (diastole) | Increased (Hypertrophy) |

| LVPW;d | LV Posterior Wall Thickness (diastole) | Increased (Hypertrophy) |

| LVID;d | LV Internal Diameter (diastole) | Increased (Dilation - late stage) |

| EF % | Ejection Fraction | Maintained or Mild Decrease |

| FS % | Fractional Shortening | Maintained or Mild Decrease |

Note: In C57BL/6, EF% often remains preserved at 14 days despite hypertrophy (compensated hypertrophy). Significant dysfunction usually requires 28+ days or higher doses.

Molecular Markers (RT-qPCR)

Extract RNA from the left ventricle.

-

Hypertrophic Markers:

-

Nppa (ANP): Upregulated >5-fold.

-

Nppb (BNP): Upregulated >3-fold.

-

Myh7 (

-MHC): Upregulated (Fetal gene re-expression).

-

-

Fibrosis Markers:

-

Col1a1 (Collagen I): Mild upregulation in C57BL/6.

-

Acta2 (

-SMA): Upregulated in myofibroblasts.

-

Histology[7]

-